molecular formula C11H9NO3S2 B1621599 Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate CAS No. 271778-23-5

Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate

Cat. No. B1621599
CAS RN: 271778-23-5
M. Wt: 267.3 g/mol
InChI Key: XKRUHGJVMLXFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C11H9NO3S2 . It’s a part of the thiophene family, which are essential heterocyclic compounds that show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” consists of a thiophene ring attached to a carbonyl group and an amino group . The molecular weight of this compound is 267.324 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” include a molecular weight of 321.4 g/mol, XLogP3-AA of 4.4, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 4, Exact Mass of 321.04933569 g/mol, Monoisotopic Mass of 321.04933569 g/mol, and Topological Polar Surface Area of 112 Ų .

Scientific Research Applications

Chemical Synthesis and Biological Importance

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles :This review covers the chemical aspects of urea and benzothiazole derivatives (UBTs and TBTs), highlighting their significance in medicinal chemistry. UBTs and TBTs have shown a broad spectrum of biological activities, including use as therapeutic agents and their potential in treating various conditions like rheumatoid arthritis and lupus, as well as their use in agriculture as fungicides and herbicides M. Rosales-Hernández et al., 2022.

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents :Knoevenagel condensation, a reaction forming α, β‐unsaturated ketones/carboxylic acids, has been crucial in developing biologically active molecules. These compounds, including various pharmacophoric aldehydes and active methylenes, have shown remarkable anticancer activity, demonstrating the synthetic versatility and application potential of such reactions Ramya Tokala et al., 2022.

Environmental and Health Impacts

  • Adsorption of Methylene Blue on Low-Cost Adsorbents :This review addresses the use of low-cost adsorbents, such as agricultural wastes and industrial by-products, for removing pollutants like methylene blue from water. This research highlights the environmental applications of chemical compounds and their potential in waste treatment and pollution mitigation M. Rafatullah et al., 2010.

  • Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues :This review emphasizes the significance of furanyl and thienyl substituents in medicinal chemistry, particularly in the context of nucleobases, nucleosides, and their analogues. Such compounds have shown diverse therapeutic activities, underscoring the potential of heterocyclic compounds in drug development T. Ostrowski, 2022.

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects. Therefore, the future directions of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” could involve further exploration of its potential biological activities and applications in medicinal chemistry.

properties

IUPAC Name

methyl 2-(thiophene-2-carbonylamino)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-15-11(14)7-4-6-17-10(7)12-9(13)8-3-2-5-16-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRUHGJVMLXFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384581
Record name Methyl 2-[(thiophene-2-carbonyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate

CAS RN

271778-23-5
Record name Methyl 2-[(thiophene-2-carbonyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate
Reactant of Route 6
Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.